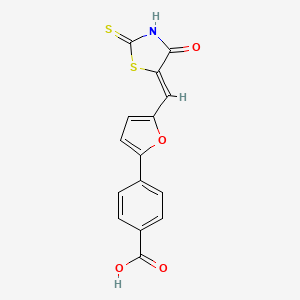![molecular formula C26H22BrN5O2S B11671789 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11671789.png)
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-méthoxyphényl)prop-2-én-1-ylidène]acétohydrazide est un composé organique complexe qui présente un cycle triazole, un groupe bromophényle et un groupe méthoxyphényle.
Méthodes De Préparation
La synthèse du 2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-méthoxyphényl)prop-2-én-1-ylidène]acétohydrazide implique généralement plusieurs étapes :
Formation du cycle triazole : Ceci peut être réalisé par cyclisation de dérivés d’hydrazine appropriés avec des aldéhydes ou des cétones en milieu acide ou basique.
Introduction des groupes bromophényle et phényle : Cette étape implique l’utilisation de bromobenzène et de dérivés phényliques, souvent par des réactions de substitution nucléophile.
Fixation du groupe sulfanyl : Ceci peut être fait en utilisant des réactifs thiols dans des conditions appropriées.
Formation de la partie acétohydrazide : Ceci implique la réaction de dérivés d’hydrazine avec de l’anhydride acétique ou des réactifs similaires.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour augmenter le rendement et la pureté, souvent en utilisant des catalyseurs et des conditions réactionnelles contrôlées.
Analyse Des Réactions Chimiques
Le 2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-méthoxyphényl)prop-2-én-1-ylidène]acétohydrazide peut subir diverses réactions chimiques :
Oxydation : Ce composé peut être oxydé en utilisant des oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, réduisant potentiellement le cycle triazole ou d’autres groupes fonctionnels.
Substitution : Le groupe bromophényle peut subir des réactions de substitution nucléophile avec des nucléophiles comme des amines ou des thiols, conduisant à la formation de nouveaux dérivés.
Hydrolyse : La partie acétohydrazide peut être hydrolysée en milieu acide ou basique pour donner les acides ou les amines correspondants.
Applications De Recherche Scientifique
Ce composé a plusieurs applications en recherche scientifique :
Chimie médicinale : Il peut être utilisé comme échafaudage pour le développement de nouveaux médicaments, en particulier en raison de son cycle triazole qui est connu pour son activité biologique.
Science des matériaux : Le composé peut être utilisé dans la synthèse de nouveaux matériaux ayant des propriétés uniques, comme les polymères ou les nanomatériaux.
Recherche chimique : Il sert d’intermédiaire polyvalent en synthèse organique, permettant d’explorer de nouvelles réactions chimiques et de nouveaux mécanismes.
Études biologiques : Le composé peut être utilisé dans des études liées à l’inhibition enzymatique, à la liaison des récepteurs et à d’autres processus biologiques.
Mécanisme D'action
Le mécanisme d’action du 2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-méthoxyphényl)prop-2-én-1-ylidène]acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut interagir avec des enzymes ou des récepteurs, inhibant potentiellement leur activité. Les groupes bromophényle et méthoxyphényle peuvent améliorer l’affinité de liaison et la spécificité. Le groupe sulfanyl peut participer à des réactions redox, influençant l’activité biologique du composé.
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d’autres dérivés du triazole tels que :
1,2,4-Triazole : Un composé triazole simple ayant de larges applications en chimie médicinale.
5-Phényl-1,2,4-triazole : Similaire au composé en question mais dépourvu des groupes bromophényle et sulfanyl.
4-Bromo-1,2,4-triazole : Contient un atome de brome mais est dépourvu des groupes phényle et sulfanyl.
La singularité du 2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-méthoxyphényl)prop-2-én-1-ylidène]acétohydrazide réside dans sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques que l’on ne retrouve pas dans les dérivés du triazole plus simples.
Propriétés
Formule moléculaire |
C26H22BrN5O2S |
|---|---|
Poids moléculaire |
548.5 g/mol |
Nom IUPAC |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C26H22BrN5O2S/c1-34-23-12-6-5-8-19(23)9-7-17-28-29-24(33)18-35-26-31-30-25(20-13-15-21(27)16-14-20)32(26)22-10-3-2-4-11-22/h2-17H,18H2,1H3,(H,29,33)/b9-7+,28-17+ |
Clé InChI |
ONKDMMIOMFHQCX-AWRNBQGKSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
SMILES canonique |
COC1=CC=CC=C1C=CC=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]propanehydrazide](/img/structure/B11671713.png)

![ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate](/img/structure/B11671722.png)
![9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671725.png)
![(5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671729.png)

![N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11671746.png)


![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11671751.png)
![N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11671754.png)
![(5E)-2-(2-chloroanilino)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11671760.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11671761.png)
![3-(4-Fluoro-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671782.png)
